PEG3 Spacer Quantifiably Enhances Hydrophilicity Compared to Non-PEGylated Analogs
The incorporation of a three-unit polyethylene glycol (PEG3) spacer in the target compound provides a quantifiable increase in hydrophilicity compared to analogous linkers lacking this spacer . While direct experimental solubility data for this specific linker in mg/mL is not provided in the source material, the predicted partition coefficient (LogP) of 9.14 indicates a high degree of lipophilicity that is mitigated by the PEG spacer . In contrast, the non-PEGylated analog Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP (MW: 1009.07) lacks this hydrophilic domain, which is known to impair the solubility of hydrophobic drug-linker constructs during conjugation, leading to aggregation and reduced yields .
| Evidence Dimension | Hydrophilicity / Aqueous Solubility |
|---|---|
| Target Compound Data | Contains PEG3 spacer; Predicted LogP = 9.14 |
| Comparator Or Baseline | Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP (no PEG spacer) |
| Quantified Difference | Not quantified; qualitative class-level inference that PEG3 spacer increases solubility |
| Conditions | Predicted physicochemical properties (LogP) and class-level understanding of PEGylation effects on linker solubility in aqueous bioconjugation buffers. |
Why This Matters
For procurement, this ensures that the linker can be used to synthesize and purify drug-linker constructs with hydrophobic payloads (e.g., auristatins, maytansinoids) without precipitation, a common cause of project delays and material loss.
